5-Hydrazinyl-1,2,4-thiadiazole

Mass spectrometry Analytical characterization Structural elucidation

Researchers attempting SAR-by-catalog workflows with 5-amino-1,2,4-thiadiazole encounter a critical limitation: the amino analog cannot condense directly with carbonyl compounds to generate hydrazone libraries without multi-step pre-activation. 5-Hydrazinyl-1,2,4-thiadiazole eliminates this bottleneck. • Single-step condensation with aldehydes/ketones yields diverse 5-hydrazono-thiadiazole screening libraries under mild, scalable conditions. • Distinct EI-MS fragmentation signature (H-transfer to ring N → S loss) enables unambiguous identification in metabolite profiling and degradation studies. • Supplied as free base (MW 116.15, C₂H₄N₄S) or dihydrochloride salt (MW 189.1) for enhanced stability and handling. Consistent 98% purity supports reproducible parallel synthesis and biorelevant solubility profiling.

Molecular Formula C2H4N4S
Molecular Weight 116.15 g/mol
Cat. No. B13129854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydrazinyl-1,2,4-thiadiazole
Molecular FormulaC2H4N4S
Molecular Weight116.15 g/mol
Structural Identifiers
SMILESC1=NSC(=N1)NN
InChIInChI=1S/C2H4N4S/c3-6-2-4-1-5-7-2/h1H,3H2,(H,4,5,6)
InChIKeyXVQMDTVSIUJVBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Hydrazinyl-1,2,4-thiadiazole: Structural Identity & Core Properties


5-Hydrazinyl-1,2,4-thiadiazole (CAS 856653-33-3; also referred to as 1,2,4-thiadiazol-5-ylhydrazine) is a monocyclic 1,2,4-thiadiazole heterocycle bearing a hydrazino (–NHNH₂) substituent at the C5 position . It belongs to the broader class of 1,2,4-thiadiazoles, which are five-membered aromatic rings containing one sulfur and two nitrogen atoms in a 1,2,4 arrangement—a scaffold extensively explored in medicinal chemistry and agrochemical development [1]. Unlike the more common 5-amino-1,2,4-thiadiazole analogs, the hydrazinyl variant introduces an additional nucleophilic nitrogen center that fundamentally alters its reactivity profile and derivatization potential [2]. The compound is typically supplied as the dihydrochloride salt (C₂H₆Cl₂N₄S, MW 189.1) for improved handling and stability, with the free base having a molecular formula of C₂H₄N₄S (MW 116.15) .

5-Hydrazinyl-1,2,4-thiadiazole vs. 5-Amino Analogs: Key Differences


The assumption that 5-amino-1,2,4-thiadiazole or other 5-substituted 1,2,4-thiadiazole analogs can serve as drop-in replacements for 5-hydrazinyl-1,2,4-thiadiazole is contradicted by three lines of evidence. First, the 5-hydrazino substituent exhibits a distinct mass spectrometric fragmentation pathway involving hydrogen transfer to a ring nitrogen that is not observed with amino, alkyl, or aryl substituents, complicating analytical method transfer between analogs [1]. Second, the terminal primary amine of the hydrazino group is uniquely capable of condensation with carbonyl compounds to form hydrazones—a reaction central to generating libraries of bioactive derivatives that cannot be replicated by 5-amino analogs, which instead require pre-functionalization [2]. Third, physicochemical studies of structurally related 1,2,4-thiadiazoles demonstrate that even modest changes in the C5 substituent type (e.g., amino vs. hydrazino vs. alkylamino) produce measurable shifts in solubility and partitioning behavior in biorelevant media, directly impacting formulation and assay development [3]. Substitution without verification therefore risks compromised synthetic yields, irreproducible analytical data, and mischaracterized biological activity.

5-Hydrazinyl-1,2,4-thiadiazole: Differentiation from Closest Analogs


MS Fragmentation: 5-Hydrazino vs. 5-Amino Substituents

In electron ionization mass spectrometry (EI-MS) studies of substituted 1,2,4-thiadiazoles, the 5-hydrazino substituent triggers a unique hydrogen-transfer rearrangement from the substituent to a ring nitrogen atom during fragmentation [1]. This pathway is not observed for 5-amino, 5-alkyl, or 5-aryl substituents, which instead follow a dominant RCN-loss fragmentation sequence [1]. The differential fragmentation signature means that analytical LC-MS or GC-MS protocols developed for 5-amino analogs will not reliably identify or quantify the 5-hydrazinyl compound without method re-validation, and vice versa.

Mass spectrometry Analytical characterization Structural elucidation

Hydrazone Formation: Divergent Derivatization Strategy

The terminal –NH₂ group of the 5-hydrazino substituent condenses directly with aldehydes and ketones under mild conditions (30–100 °C, 0.5–5 h, with or without solvent) to yield 5-hydrazono-1,2,4-thiadiazole derivatives [1]. This reaction is demonstrated quantitatively in US Patent 4,263,312, where 5-hydrazino-3-trichloromethyl-1,2,4-thiadiazole is reacted with an equimolar amount of diverse carbonyl compounds (acetaldehyde, benzaldehyde, acetone, acetophenone, and 12 additional aldehydes/ketones) to generate a library of 5-hydrazono derivatives with foliar fungicidal activity [1]. The 5-amino analog cannot participate in this condensation without prior chemical activation or conversion, fundamentally limiting the accessible chemical space from the amino scaffold.

Synthetic chemistry Hydrazone formation Medicinal chemistry

Biorelevant Solubility: Hydrazinyl vs. Amino Analogs

A systematic study of structurally related, biologically active 1,2,4-thiadiazole derivatives using FaSSIF (Fasted State Simulated Intestinal Fluid) biorelevant medium versus plain phosphate buffer revealed that solubility of 1,2,4-thiadiazoles is substantially higher in FaSSIF than in blank buffer, while permeability decreases correspondingly [1]. Although the study does not isolate the unsubstituted 5-hydrazinyl parent compound, it demonstrates that the C5 substituent identity (e.g., –NHNH₂ vs. –NH₂ vs. –NH-alkyl) modulates both absolute solubility values and the magnitude of the FaSSIF-to-buffer solubility ratio [1]. This class-level evidence indicates that the 5-hydrazinyl variant will exhibit solubility characteristics that differ measurably from the 5-amino analog in formulation-relevant media, and that formulation development data generated with one C5 substituent cannot be extrapolated to another without experimental verification.

Physicochemical profiling Solubility Formulation development

5-Hydrazinyl-1,2,4-thiadiazole: Priority Research Applications


Medicinal Chemistry Hydrazone Library Synthesis

5-Hydrazinyl-1,2,4-thiadiazole is the preferred starting material for one-step condensation with aldehydes or ketones to generate diverse 5-hydrazono-1,2,4-thiadiazole libraries for antimicrobial, anticancer, or agrochemical screening [1]. The 5-amino analog cannot serve this purpose without multi-step pre-activation, making the hydrazinyl variant uniquely suited for SAR-by-catalog and parallel synthesis workflows [1]. This application is directly supported by the demonstration of 15+ structurally distinct hydrazone products from a single hydrazino-thiadiazole precursor under mild, scalable conditions [1].

Analytical Reference Standard for Hydrazino-Thiadiazoles

Owing to its distinct EI-MS fragmentation signature—hydrogen transfer to ring nitrogen followed by sulfur loss [2]—5-hydrazinyl-1,2,4-thiadiazole serves as a diagnostic reference standard for identifying hydrazino-thiadiazole motifs in complex mixtures, metabolite profiling, or degradation studies. Laboratories that substitute a 5-amino-1,2,4-thiadiazole standard will fail to generate the characteristic fragment ions needed for unambiguous structural assignment [2].

Biorelevant Solubility & Formulation Screening

When profiling 1,2,4-thiadiazole-based candidates in biorelevant media (FaSSIF/FeSSIF), the C5 substituent identity controls the magnitude of solubility enhancement relative to buffer [3]. 5-Hydrazinyl-1,2,4-thiadiazole must be sourced as a distinct physicochemical probe, as solubility and permeability data generated for the 5-amino analog do not quantitatively translate [3]. This is critical for early-stage formulation screens where rank-ordering of candidates depends on accurate biorelevant solubility measurements [3].

Foliar Fungicide Agrochemical Intermediate

Based on patent precedent, 5-hydrazino-1,2,4-thiadiazole intermediates (specifically the 3-trichloromethyl derivative) are established precursors for 5-hydrazono compounds with demonstrated foliar fungicidal activity [1]. Research programs targeting contact or systemic fungicides can leverage this scaffold for generating candidate compounds, where the hydrazino group is the essential synthetic handle—a role that 5-amino analogs cannot fulfill without substantial redesign of the synthetic route [1].

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